

In-Depth Technical Guide: Physical and Chemical Characteristics of Pretomanid-d4

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Compound of Interest

Compound Name: Pretomanid-d4

Cat. No.: B15556213

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Pretomanid-d4**, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and application of this compound.

Core Physical and Chemical Properties

Pretomanid-d4 is the deuterium-labeled version of Pretomanid, a nitroimidazooxazine antimycobacterial agent.^[1] The incorporation of deuterium atoms makes it a useful internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Table 1: General and Chemical Properties of Pretomanid-d4 and Pretomanid

Property	Pretomanid-d4	Pretomanid
IUPAC Name	(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b][1][2]oxazine-5,5-d2	(6S)-2-Nitro-6-[[4-(trifluoromethoxy)benzyl]oxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine[2]
Synonyms	(S)-PA 824-d4[3]	PA-824, PA824[4]
Molecular Formula	C14H8D4F3N3O5[1][3][5]	C14H12F3N3O5[4][6][7]
Molecular Weight	363.28 g/mol [1][3][5]	359.26 g/mol [4][6][7]
CAS Number	1346617-34-2[1][3][5]	187235-37-6[2][4][6]
Appearance	Solid powder[4]	White to off-white powder
Purity	>95% (HPLC)[3]	>98%[4]

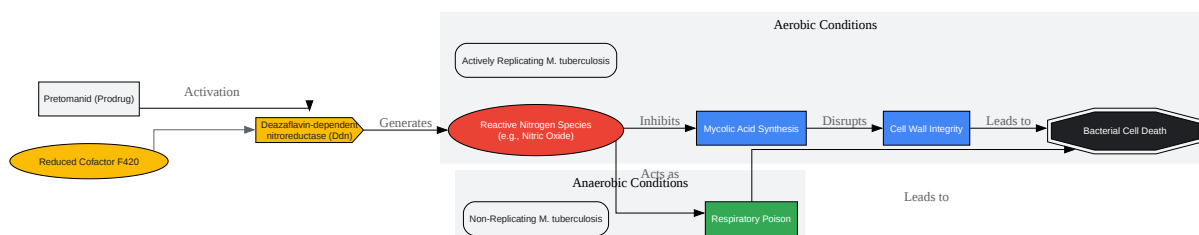
Table 2: Physicochemical Data of Pretomanid

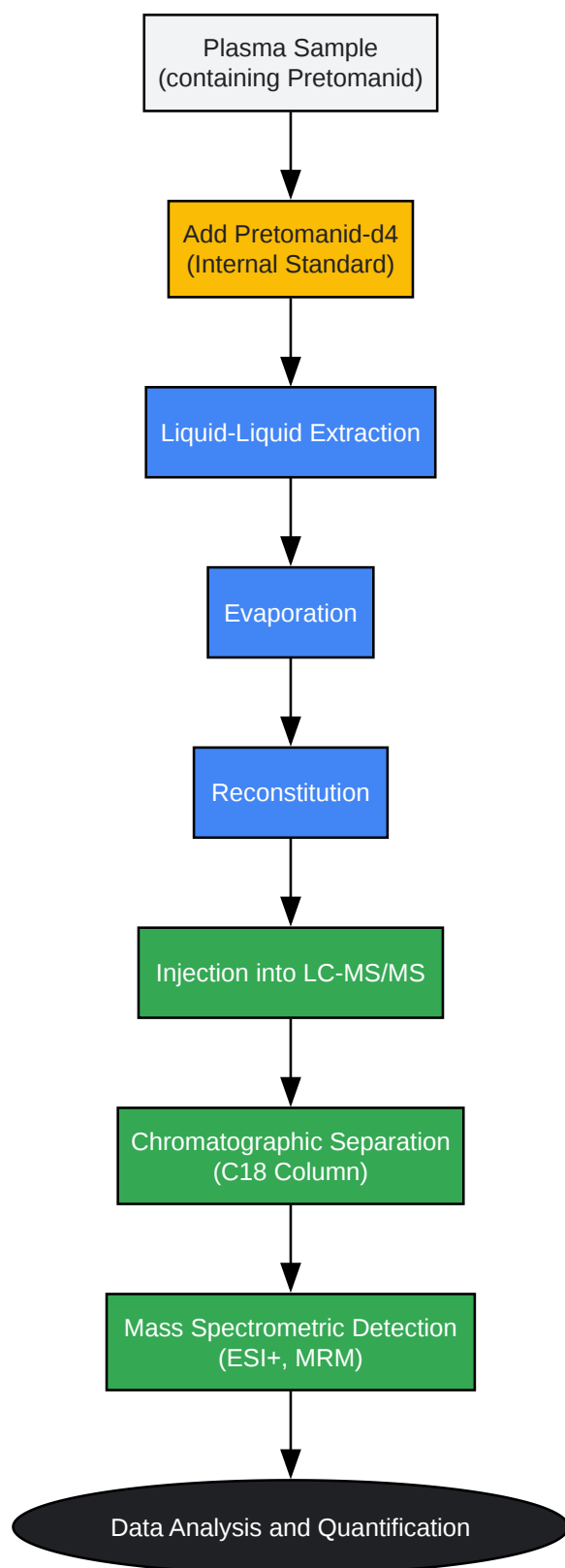
Note: Specific experimental data for the melting point, boiling point, and solubility of **Pretomanid-d4** are not readily available. The data presented below are for the unlabeled Pretomanid and serve as a close approximation.

Property	Value	Source
Melting Point	181-185°C	[8]
Boiling Point	230-240°C[8]	[6]
Water Solubility	<1 mg/mL[6][9]	[6][9]
Solubility in Organic Solvents	DMSO: 125 mg/mL (ultrasonic)[1], 250 mg/mL (ultrasonic)[10] Methanol: 10.4 mg/mL[8] Ethanol: 4.8 mg/mL[8] Acetonitrile: 2.5 mg/mL[8]	[1][8][10]
LogP	2.75	[6][9]
pKa	7.0	[9]

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[9][11] Its mechanism of action is twofold, targeting both actively replicating and non-replicating (dormant) Mycobacterium tuberculosis.[11][12]





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